Droxinavir Hydrochloride

HIV protease inhibitor Hydroxyethylurea Structure-based drug design

HIV protease resistance profiling demands inhibitors with orthogonal mutation signatures-substituting a generic PI where Droxinavir is required fundamentally alters experimental outcomes. Droxinavir hydrochloride (SC-55389A) is a hydroxyethylurea-based HIV-1 protease inhibitor whose potency is governed by non-active site residue N88. The N88S mutation confers selective resistance to Droxinavir while preserving full sensitivity to indinavir and saquinavir, enabling unambiguous resistance pathway discrimination. • Discriminates N88S-mediated vs. active site resistance mechanisms • Probes S2/S2′ subsite engagement distinct from peptidomimetic inhibitors • Benchmark for hydroxyethylurea scaffold SAR and comparative binding mode studies

Molecular Formula C29H52ClN5O4
Molecular Weight 570.2 g/mol
CAS No. 155662-50-3
Cat. No. B1670965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDroxinavir Hydrochloride
CAS155662-50-3
SynonymsDroxinavir hydrochloride;  Droxinavir HCl;  SC-55389A;  SC 55389A;  SC55389A; 
Molecular FormulaC29H52ClN5O4
Molecular Weight570.2 g/mol
Structural Identifiers
SMILESCC(C)CCN(CC(C(CC1=CC=CC=C1)NC(=O)C(C(C)(C)C)NC(=O)CNC)O)C(=O)NC(C)(C)C.Cl
InChIInChI=1S/C29H51N5O4.ClH/c1-20(2)15-16-34(27(38)33-29(6,7)8)19-23(35)22(17-21-13-11-10-12-14-21)31-26(37)25(28(3,4)5)32-24(36)18-30-9;/h10-14,20,22-23,25,30,35H,15-19H2,1-9H3,(H,31,37)(H,32,36)(H,33,38);1H/t22-,23+,25+;/m0./s1
InChIKeyIYKXRORSPVZSHP-ZELIPEIJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Droxinavir Hydrochloride Procurement Overview


Droxinavir hydrochloride (CAS 155662-50-3), also known by its development code SC-55389A, is a hydroxyethylurea-based human immunodeficiency virus type 1 (HIV-1) protease inhibitor [1]. Developed by Pharmacia (later acquired by Pfizer) as an experimental antiviral agent, the compound reached preclinical evaluation before its research and development program was discontinued on March 6, 1995 [2]. Droxinavir belongs to the HIV protease inhibitor class (KEGG class DG01647) and specifically targets the HIV protease enzyme (KO: K22599) [1]. As an investigational agent with a well-defined molecular pharmacology profile and published resistance mutation data, Droxinavir hydrochloride currently serves as a reference tool compound in HIV protease structure-function studies, antiviral resistance mechanism investigations, and comparative analyses of inhibitor binding modes [3].

Why Droxinavir Cannot Be Replaced


Droxinavir hydrochloride cannot be substituted with other HIV protease inhibitors due to its distinct hydroxyethylurea pharmacophore and unique resistance-conferring mutation signature. While most clinically approved HIV protease inhibitors (e.g., saquinavir, ritonavir, indinavir) are peptidomimetic agents that interact with active site residues, Droxinavir exhibits a structurally divergent binding mode that involves engagement with the S2 and S2′ subsites of the HIV-1 protease . Critically, Droxinavir resistance is mediated by a non-active site mutation at position 88 (N88S) [1], a substitution that does not confer cross-resistance to other protease inhibitors such as L-735,524 (indinavir) and Ro31-8959 (saquinavir) [1]. Conversely, common active site resistance mutations that compromise the potency of first-generation protease inhibitors do not necessarily impact Droxinavir sensitivity. This orthogonal resistance profile and unique binding site specificity mean that substituting Droxinavir with a generic HIV protease inhibitor would fundamentally alter experimental outcomes in studies involving resistance profiling, structure-activity relationship analysis, or investigation of inhibitor binding site interactions. Procurement of the specific compound is therefore essential for research reproducibility.

Droxinavir Differential Evidence Guide


Hydroxyethylurea vs. Peptidomimetic Pharmacophore

Droxinavir (SC-55389A) belongs to the hydroxyethylurea class of HIV protease inhibitors, a structural class that is chemically and mechanistically distinct from the peptidomimetic inhibitors that dominate clinical use [1]. While the majority of HIV protease inhibitors (saquinavir, ritonavir, indinavir, nelfinavir, amprenavir, lopinavir, atazanavir, darunavir) incorporate a peptidomimetic core with a hydroxyethylene transition-state isostere, Droxinavir and its structural analog SC-52151 contain a hydroxyethylurea scaffold [1]. This hydroxyethylurea moiety interacts with the catalytic aspartate residues of the HIV-1 protease dimer in a manner that differs from peptidomimetic inhibitors [2]. The molecular formula of Droxinavir hydrochloride is C29H52ClN5O4 with a molecular weight of 570.21 g/mol [3]. For research programs investigating non-peptidomimetic inhibition mechanisms or seeking to avoid peptidomimetic-associated metabolic liabilities, Droxinavir represents the prototypical hydroxyethylurea tool compound among a limited set of agents in this chemical class [1].

HIV protease inhibitor Hydroxyethylurea Structure-based drug design Pharmacophore comparison

Non-Active Site N88 Binding

Droxinavir demonstrates a distinctive binding interaction with the HIV-1 protease that is regulated by amino acid residue 88, a position located outside the active site in a helix that lies behind the substrate binding pocket [1]. Specifically, Droxinavir binds to the S2 and S2′ subsites of the HIV-1 protease . This binding profile contrasts with most clinically utilized HIV protease inhibitors, which predominantly engage active site catalytic residues and adjacent subsites. The critical role of residue 88 in Droxinavir binding is evidenced by the observation that the N88S mutation, which substitutes serine for asparagine at position 88, is sufficient to confer resistance to SC-55389A [1]. This non-active site binding determinant represents a significant differentiation from peptidomimetic inhibitors, whose binding is typically modulated by active site residues and does not depend on residue 88 engagement to the same extent [1].

HIV protease S2 subsite S2' subsite N88 mutation Binding mode

N88S Mutation Resistance Profile

In vitro resistance selection studies using SC-55389A (Droxinavir) and SC-52151 demonstrated that the N88S mutation (asparagine to serine substitution at amino acid 88) consistently emerged in resistant viral isolates, either alone or in combination with an L10F change [1]. When the N88S mutation was recreated by oligonucleotide-mediated site-directed mutagenesis in the HXB2 HIV-1 strain, this single substitution was sufficient to confer resistance to SC-55389A [1]. In contrast, the same N88S substitution did not reduce the potency of L-735,524 (indinavir) or Ro31-8959 (saquinavir) when these compounds were assayed against variants carrying the N88S mutation [1]. This orthogonal resistance profile provides quantitative differentiation between Droxinavir and first-generation peptidomimetic HIV protease inhibitors. Furthermore, dual selection with SC-52151 and SC-55389A resulted in an eightfold reduction in virus sensitivity to SC-55389A, compared to a 34-fold reduction for SC-52151 [2], indicating differential selection pressure between structurally related hydroxyethylurea inhibitors.

HIV drug resistance N88S mutation Cross-resistance Protease inhibitor Genotypic resistance

Droxinavir vs. SC-52151 Resistance Mutations

Among the limited set of hydroxyethylurea HIV protease inhibitors, Droxinavir (SC-55389A) and SC-52151 exhibit distinct resistance mutation profiles despite their shared chemical scaffold. SC-52151-resistant variants selected from the monocytotropic strain SF162 harbored multiple substitutions in the protease gene including I11V, M46I, F53L, A71V, and N88D [1]. Notably, the N88D mutation, when recreated by site-directed mutagenesis, did not confer resistance to SC-52151 [1]. This contrasts sharply with Droxinavir, for which the N88S mutation (not N88D) is the primary resistance determinant [1]. Additionally, in sequential selection studies, SC-52151 selection alone resulted in a 23-fold reduction in virus sensitivity, and the G48V substitution was identified as a key resistance mutation for SC-52151 [2]. Dual-resistant virus selected under both inhibitors carried both G48V and V82A substitutions [2]. These differential mutation patterns demonstrate that even structurally similar hydroxyethylurea compounds can be distinguished by their resistance genotypes, making Droxinavir procurement essential for studies specifically investigating N88S-mediated resistance pathways or comparing the molecular determinants of inhibitor binding within the hydroxyethylurea class.

SC-52151 Hydroxyethylurea Resistance mutations HIV protease G48V V82A

Droxinavir Research Applications


Non-Active Site Binding & Resistance Studies

Droxinavir hydrochloride is optimally deployed as a molecular probe for investigating non-active site contributions to HIV-1 protease inhibitor binding. The compound's dependence on residue 88—located outside the active site in a helix behind the substrate binding pocket [1]—enables researchers to dissect binding determinants that lie beyond the canonical catalytic site. Studies employing site-directed mutagenesis of position 88 (N88S and N88D variants) can leverage Droxinavir to map how distal structural elements modulate inhibitor recognition and potency, a research application that cannot be fulfilled by peptidomimetic HIV protease inhibitors whose binding is dominated by active site interactions [1]. This scenario is directly supported by the binding site evidence established in Section 3, Evidence Item 2.

Cross-Resistance and Orthogonal Profiling

Droxinavir serves as a critical reference tool for discriminating resistance pathways between hydroxyethylurea and peptidomimetic HIV protease inhibitors. Because the N88S mutation confers resistance to Droxinavir while preserving full sensitivity to indinavir (L-735,524) and saquinavir (Ro31-8959) [1], Droxinavir can be employed as a selective agent to isolate and characterize N88S-mediated resistance mechanisms. This orthogonal resistance profile makes Droxinavir procurement essential for laboratories conducting genotypic-phenotypic correlation studies, resistance surveillance assays that require discrimination between inhibitor classes, and investigations into the evolution of multi-drug resistant HIV variants [2]. This application derives directly from the cross-resistance data presented in Section 3, Evidence Item 3.

Hydroxyethylurea Scaffold SAR Studies

As one of only two principal hydroxyethylurea HIV protease inhibitors characterized in peer-reviewed literature (alongside SC-52151), Droxinavir is indispensable for SAR studies focused on this unique chemical scaffold. The divergent resistance mutation patterns between Droxinavir (N88S-dependent) and SC-52151 (G48V/V82A-dependent) [REFS-1, REFS-2] provide a framework for investigating how subtle structural variations within the hydroxyethylurea series influence protease binding site engagement and resistance selection. Researchers can use Droxinavir as a benchmark compound to evaluate novel hydroxyethylurea derivatives or to understand the molecular basis for inhibitor-specific resistance pathways. This application is grounded in the comparative data between hydroxyethylurea class members presented in Section 3, Evidence Items 1 and 4.

S2/S2′ Subsite Interaction Mapping

Droxinavir's established binding to the S2 and S2′ subsites of HIV-1 protease [1] enables its use as a specific probe for mapping inhibitor interactions at these non-prime and prime subsites. Research programs investigating subsite occupancy requirements, structure-guided optimization of protease inhibitor binding, or computational docking studies of the HIV protease active site cleft can employ Droxinavir to validate S2/S2′ engagement models. This binding site specificity differentiates Droxinavir from many clinically used protease inhibitors that predominantly target S1/S1′ subsites, thereby fulfilling a distinct experimental niche. This application scenario follows from the binding site characterization detailed in Section 3, Evidence Item 2.

Technical Documentation Hub

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